Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride
Description
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is a synthetic organic compound characterized by a benzo[b]thiophene core substituted with a pyrrolidinomethyl ketone group and a hydrochloride counterion. The benzo[b]thiophene moiety consists of a fused benzene and thiophene ring system, conferring aromatic and electron-rich properties. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
Its solubility profile is likely comparable to related compounds such as Raloxifene Hydrochloride, which is sparingly soluble in water but more soluble in organic solvents like methanol .
Properties
CAS No. |
7349-49-7 |
|---|---|
Molecular Formula |
C14H16ClNOS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-pyrrolidin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C14H15NOS.ClH/c16-13(9-15-7-3-4-8-15)12-10-17-14-6-2-1-5-11(12)14;/h1-2,5-6,10H,3-4,7-9H2;1H |
InChI Key |
KUPRXJGWLKSRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: 1-(1-benzothiophen-3-yl)-2-pyrrolidin-1-ium-1-ylethanone; chloride
- CAS Number: 7349-49-7
- Molecular Formula: C14H16ClNOS
- SMILES: C1CCNH+CC(=O)C2=CSC3=CC=CC=C32.[Cl-]
The compound consists of a benzothiophene moiety substituted at the 3-position with a pyrrolidinomethyl ketone group, existing as a hydrochloride salt.
Preparation Methods
General Synthetic Strategy
The synthesis of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride typically involves the formation of the ketone linkage between the benzothiophene ring and the pyrrolidine moiety, followed by salt formation with hydrochloric acid. The key steps include:
- Introduction of the pyrrolidinomethyl group at the 3-position of benzo[b]thiophene.
- Formation of the ketone functional group linking the pyrrolidine nitrogen to the benzothiophene ring.
- Conversion to the hydrochloride salt to improve stability and solubility.
Detailed Synthetic Routes
Route via Acylation of Pyrrolidine with 3-Bromobenzothiophene Derivative
One common approach involves the acylation of pyrrolidine with a 3-bromo-substituted benzothiophene ketone precursor. This method proceeds as follows:
Preparation of 3-bromo-1-benzothiophene-2-carboxylic acid or its derivatives : This intermediate is synthesized via bromination and subsequent oxidation steps on benzo[b]thiophene.
Formation of the acyl chloride or activated ester : The carboxylic acid derivative is converted into a more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Nucleophilic acyl substitution with pyrrolidine : Pyrrolidine is reacted with the acyl chloride to yield the corresponding amide intermediate.
Reduction or rearrangement to ketone : The amide is converted to the ketone form, often through controlled hydrolysis or rearrangement under acidic conditions.
Formation of hydrochloride salt : Treatment with hydrochloric acid yields the final hydrochloride salt of Benzo(b)thien-3-yl pyrrolidinomethyl ketone.
This route is supported by patent literature describing the synthesis of benzo[b]thiophene derivatives for pharmaceutical applications, including dopamine receptor modulators like Brexpiprazole, where similar intermediates are employed.
Alternative Route via Aza-Wittig Reaction and Electrocyclization
Research on iminophosphoranes derived from benzo[b]thiophene has demonstrated an alternative synthetic pathway:
Synthesis of N-(3-benzo[b]thienyl)iminophosphorane : Prepared by Staudinger reaction of 3-azidobenzothiophene with triphenylphosphine.
Reaction with α,β-unsaturated ketones or aldehydes : The iminophosphorane undergoes an aza-Wittig reaction followed by electrocyclization to form fused heterocyclic systems.
Functionalization to introduce pyrrolidinomethyl ketone group : Through subsequent transformations, the ketone and pyrrolidine moieties can be introduced.
While this method is more complex and typically used for synthesizing fused heterocycles, it provides a valuable synthetic insight into the reactivity of benzo[b]thiophene derivatives and potential routes to pyrrolidinomethyl ketone analogs.
Reaction Conditions and Solvents
- Acid Catalysts: Hydrochloric acid is commonly used to form the hydrochloride salt and to catalyze hydrolysis steps.
- Solvents: Organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran, and toluene are employed depending on the step.
- Temperature: Reactions are generally conducted under mild to moderate temperatures (0-100 °C), with some high-temperature steps (up to 195 °C) reported for decarboxylation in related syntheses, though such conditions are less favored industrially due to scale-up challenges.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Bromination of benzo[b]thiophene | Bromine or N-bromosuccinimide | Chloroform, DCM | 0-25 °C | Selective bromination at 3-position |
| Carboxylation/Oxidation | KMnO4, CrO3, or other oxidants | Aqueous or organic | Ambient to reflux | Formation of carboxylic acid derivative |
| Acyl chloride formation | Thionyl chloride, oxalyl chloride | DCM, ether | 0-40 °C | Activation of acid for nucleophilic substitution |
| Acylation with pyrrolidine | Pyrrolidine, base (e.g., triethylamine) | DCM, THF | 0-50 °C | Formation of amide intermediate |
| Hydrolysis/rearrangement | Acidic hydrolysis (HCl) | Water/organic solvent | 25-80 °C | Conversion to ketone form |
| Salt formation | HCl gas or aqueous HCl | Ethanol, ether | Ambient | Formation of hydrochloride salt |
Analytical and Purification Techniques
- Extraction: Organic phases are often washed with saturated ammonium chloride solutions to remove impurities.
- Drying: Over anhydrous magnesium sulfate or sodium sulfate.
- Filtration and Evaporation: To isolate crude products.
- Crystallization: Using solvent mixtures such as acetate/heptane or heptane alone to precipitate the hydrochloride salt.
- Characterization: Confirmed by NMR, IR, MS, and elemental analysis.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
-
Cancer Research :
- Preliminary studies indicate that this compound may have anticancer properties, particularly through the modulation of cell signaling pathways involved in tumor growth and metastasis. Its ability to interact with cyclin-dependent kinases (CDKs) positions it as a candidate for further investigation in cancer therapeutics .
- Neurological Effects :
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions involving thienyl derivatives. The synthesis often includes:
- Formation of the Pyrrolidine Ring : Utilizing methods such as cyclization reactions.
- Acetylation Steps : To introduce the ketone functionality effectively.
The synthetic routes are crucial as they determine the yield and purity of the final product, impacting its biological activity.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cancer Cell Line Testing :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride with structurally or functionally related compounds:
Key Structural and Functional Differences:
Substituent Diversity: The target compound features a pyrrolidinomethyl ketone group, which introduces a rigid tertiary amine and ketone functionality. This contrasts with Raloxifene’s piperidinylethoxy-phenyl group, which enhances estrogen receptor binding . LY320135 contains a 4-cyanophenyl group, critical for CB1 receptor antagonism, whereas the target compound’s pyrrolidine group may favor interactions with different receptor subtypes (e.g., sigma or dopamine receptors) .
Benzo[b]thiophene-3-ethylamine derivatives (e.g., ) lack ketone groups but share amine functionality, highlighting how minor structural changes alter pharmacokinetics.
Pharmacological Profiles: Raloxifene’s clinical use as a SERM underscores the importance of bulky aryl substituents for tissue-selective estrogen modulation . LY320135 demonstrates that electron-withdrawing groups (e.g., cyano) on the phenyl ring enhance affinity for cannabinoid receptors, a feature absent in the target compound .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzo[b]thiophene core is versatile, with substituents dictating target specificity. For instance, replacing Raloxifene’s hydroxyphenyl group with a pyrrolidinomethyl ketone (as in the target compound) may shift activity from hormonal to neurological pathways.
- Receptor Cross-Reactivity: The pyrrolidine group in the target compound could interact with G protein-coupled receptors (GPCRs), as seen in analogs like AM1241 (a cannabinoid receptor ligand with a piperidine substituent) .
Biological Activity
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride (BBTP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BBTP, including its structural characteristics, pharmacological effects, and relevant case studies.
Structural Information
BBTP is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₅NOS
- SMILES Notation : C1CCN(C1)CC(=O)C2=CSC3=CC=CC=C32
- InChIKey : QTGBMQUIQIFLOB-UHFFFAOYSA-N
The compound features a pyrrolidinyl group attached to a benzothiophene moiety, which is significant for its biological interactions.
Neuroprotective Effects
The neuroprotective potential of BBTP has been explored in the context of neurodegenerative diseases. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties may protect neuronal cells from damage. Although direct studies on BBTP are scarce, its mechanism of action could be inferred from related compounds that demonstrate neuroprotective effects through similar pathways .
Case Studies and Research Findings
- Antitumor Activity : A study examining the effects of benzothiophene derivatives demonstrated significant antitumor activity in vitro, suggesting that BBTP could possess similar properties due to its structural similarities .
- Neuroprotection : Research into related compounds revealed their ability to inhibit oxidative stress-induced neuronal death, indicating that BBTP may also offer neuroprotective benefits through similar mechanisms .
- Mechanistic Insights : Investigations into the pharmacodynamics of benzothiophene derivatives have suggested that they may act on multiple targets within cancer cells, including apoptosis pathways and cell cycle regulation .
Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross sections for various adducts of BBTP:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 246.09471 | 154.3 |
| [M+Na]+ | 268.07665 | 166.1 |
| [M+NH₄]+ | 263.12125 | 164.1 |
| [M+K]+ | 284.05059 | 160.3 |
| [M-H]- | 244.08015 | 158.0 |
This data can be useful for understanding the compound's behavior in mass spectrometry and its interactions with other molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride?
- Methodological Answer : Synthesis typically involves coupling a benzo[b]thiophene precursor with a pyrrolidinomethyl ketone moiety. For example, Friedel-Crafts acylation or nucleophilic substitution reactions can be employed. Key steps include:
- Precursor activation : Use catalysts like anhydrous AlCl₃ for acyl group introduction (as seen in benzoyl chloride synthesis) .
- Purification : Recrystallization using ethanol or methanol, as hydrochloride salts often exhibit low solubility in non-polar solvents .
- Validation : Monitor reaction progress via TLC or HPLC, referencing retention times of intermediates (e.g., benzothiophene derivatives in ) .
Q. How can the structural integrity of the compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare aromatic proton signals (δ 6.5–8.0 ppm) with structurally similar compounds like Raloxifene Hydrochloride .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities, especially for the pyrrolidine ring conformation .
Q. What solvents are suitable for recrystallization of the hydrochloride salt?
- Methodological Answer : Solubility varies with temperature and solvent polarity. Based on analogs:
- High solubility : Formic acid or DMSO (as noted for Raloxifene Hydrochloride) .
- Low solubility : Ethanol or water, enabling recrystallization at reduced temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Temperature control : Maintain ≤60°C to prevent decomposition of the pyrrolidinomethyl group .
- Catalyst selection : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Solvent choice : Use aprotic solvents like dichloromethane to avoid unwanted hydrolysis .
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Cross-validation : Use 2D NMR (e.g., COSY, HSQC) to confirm coupling interactions and assign peaks accurately .
- Isotopic labeling : Synthesize deuterated analogs (e.g., benzyl-d7 derivatives) to isolate signal overlaps .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values for the benzo[b]thien-3-yl scaffold .
Q. What assays are suitable for evaluating the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme inhibition : Use fluorometric assays with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), referencing IC₅₀ values from structurally related inhibitors .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) with competitive binding curves .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
Data Contradiction Analysis
Q. How to address conflicting solubility data across studies?
- Methodological Answer :
- Standardize protocols : Use USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method) .
- pH adjustment : Solubility of hydrochloride salts is pH-dependent; measure at physiological pH (7.4) and acidic conditions (1.2) .
- Cross-reference analogs : Compare with benzo[b]thiophene derivatives (e.g., Benazolin) to identify structural determinants of solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
